2-Amino-4-bromopyridine-3-sulfonamide
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Overview
Description
2-Amino-4-bromopyridine-3-sulfonamide is a chemical compound with the molecular formula C5H6BrN3O2S. It is a derivative of pyridine, featuring an amino group at the 2-position, a bromine atom at the 4-position, and a sulfonamide group at the 3-position.
Mechanism of Action
Target of Action
Sulfonamides are generally known to inhibit bacterial enzymes, particularly those involved in the folic acid synthesis pathway .
Mode of Action
They act by inhibiting the enzyme dihydropteroate synthase, thereby preventing the production of dihydrofolic acid, a form of folic acid .
Biochemical Pathways
Pharmacokinetics
Sulfonamides are generally well-absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in urine .
Result of Action
By inhibiting the synthesis of folic acid, sulfonamides prevent the growth and multiplication of bacteria, thereby exerting a bacteriostatic effect .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the stability and efficacy of sulfonamides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromopyridine-3-sulfonamide typically involves the bromination of 2-amino-3-pyridinesulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromopyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction and Oxidation: The amino and sulfonamide groups can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Redox Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridines, while nucleophilic substitution can introduce different functional groups at the 4-position .
Scientific Research Applications
2-Amino-4-bromopyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-bromopyridine: Similar structure but lacks the sulfonamide group.
2-Amino-3-bromopyridine: Bromine atom at a different position.
2-Amino-4-chloropyridine-3-sulfonamide: Chlorine instead of bromine.
Uniqueness
2-Amino-4-bromopyridine-3-sulfonamide is unique due to the presence of both the bromine and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-amino-4-bromopyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2S/c6-3-1-2-9-5(7)4(3)12(8,10)11/h1-2H,(H2,7,9)(H2,8,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOUEKNLXXFSMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)S(=O)(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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